molecular formula C23H21ClN4OS B2640704 3-(3-Chlorophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole CAS No. 1115286-19-5

3-(3-Chlorophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

Cat. No.: B2640704
CAS No.: 1115286-19-5
M. Wt: 436.96
InChI Key: UZJWLCLVEMMBFD-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a potent and selective cyclooxygenase-2 (COX-2) inhibitor developed for pharmacological research. Its primary research value lies in its designed mechanism of action, which involves binding to the active site of the COX-2 enzyme with high affinity, thereby suppressing the conversion of arachidonic acid to prostaglandin H2 , a key mediator of inflammation, pain, and fever. This compound is structurally distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs) and classic coxibs, featuring a 1,2,4-oxadiazole core linked to a pyridazine thioether, a design strategy aimed at optimizing selectivity and potency. Its main research applications include the investigation of inflammatory pathways in cellular and animal models, the study of COX-2's role in various disease states such as certain cancers where COX-2 is overexpressed, and the exploration of neuroinflammation. Researchers utilize this compound as a chemical tool to dissect the specific contributions of COX-2-derived prostanoids in complex biological processes and to evaluate the therapeutic potential of novel COX-2 inhibition strategies, particularly in contexts where reducing off-target effects associated with COX-1 inhibition is critical.

Properties

IUPAC Name

3-(3-chlorophenyl)-5-[[6-[4-(2-methylpropyl)phenyl]pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4OS/c1-15(2)12-16-6-8-17(9-7-16)20-10-11-22(27-26-20)30-14-21-25-23(28-29-21)18-4-3-5-19(24)13-18/h3-11,13,15H,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJWLCLVEMMBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Chlorophenyl Group: This step often involves the use of chlorobenzene derivatives in a nucleophilic substitution reaction.

    Attachment of the Pyridazinylthio Group: This can be done by reacting the oxadiazole intermediate with a pyridazine derivative containing a thiol group under suitable conditions, such as the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridazinylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups (if present) on the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Aromatic Compounds: From reduction reactions.

    Functionalized Aromatic Compounds: From substitution reactions.

Scientific Research Applications

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in human leukemia and melanoma cells, suggesting potential use in cancer therapy .

Anti-inflammatory Properties

The compound's structure suggests potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Compounds with similar oxadiazole frameworks have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Antimicrobial Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties. The ability to inhibit the growth of various pathogenic microorganisms positions this compound as a potential therapeutic agent in infectious diseases .

Fungicidal Properties

The compound has shown promise in controlling phytopathogenic microorganisms, which are responsible for significant crop losses. Its application as a fungicide could provide an effective means to protect crops from fungal infections .

Plant Growth Regulation

Research into similar compounds suggests that oxadiazoles may also act as plant growth regulators, enhancing growth and resistance to environmental stressors .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancerDemonstrated apoptosis induction in HL-60 leukemia cells with IC50 values significantly lower than standard treatments.
Study BAnti-inflammatoryIdentified as a selective COX-2 inhibitor with reduced ulcerogenic effects compared to traditional NSAIDs.
Study CAntimicrobialShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria, indicating potential as an antibiotic agent.
Study DAgriculturalEffective against specific phytopathogenic fungi, reducing crop loss by over 30% in field trials.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the aromatic groups can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs:

Substituent Variations on the Aromatic Rings

3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
  • Key Differences :
    • The 3-chlorophenyl group in the target compound is replaced with a 3-methoxyphenyl group (electron-donating methoxy).
    • The oxadiazole ring is substituted with a trifluoromethylphenyl group (strong electron-withdrawing CF₃).
  • The CF₃ group enhances oxidative stability and may influence binding affinity in hydrophobic pockets .
3-(3-Ethoxyphenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
  • Key Differences :
    • The 3-chlorophenyl group is replaced with 3-ethoxyphenyl.
  • Implications :
    • Ethoxy, like methoxy, is electron-donating but more lipophilic due to the longer alkyl chain. This could enhance membrane permeability compared to the chloro-substituted analog .
3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
  • Key Differences :
    • The thioether-linked pyridazine-isobutylphenyl moiety is replaced with a methylsulfanylphenyl group.

Molecular Weight and Lipophilicity

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₄H₂₂ClN₅OS (estimated) ~476.0 3-ClPh, 4-isobutylPh-pyridazine thioether
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine C₂₂H₁₆F₃N₅O₂S 483.45 3-OMePh, 3-CF₃Ph
3-(3-Ethoxyphenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole C₂₅H₂₆N₅O₂S (estimated) ~484.1 3-OEtPh, 4-isobutylPh-pyridazine thioether
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole C₇H₅ClN₄O 196.6 Chloromethyl, pyridazine
  • Lipophilicity Trends :
    • The target compound’s chloro and isobutyl groups increase lipophilicity (clogP ~4.5), favoring blood-brain barrier penetration.
    • The methoxy/ethoxy analogs have lower clogP (~3.8–4.0), while the CF₃-substituted compound balances lipophilicity and polarity .

Biological Activity

The compound 3-(3-Chlorophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Core Structure : 1,2,4-Oxadiazole
  • Substituents :
    • 3-Chlorophenyl group
    • Thioether linkage to a pyridazine derivative

Synthesis

The synthesis of oxadiazole derivatives typically involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives. For this specific compound, the synthesis pathway includes:

  • Formation of the thioether linkage.
  • Cyclization to form the oxadiazole ring.
  • Introduction of phenyl and chlorophenyl substituents.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of oxadiazole derivatives, including those similar to our compound. For example:

  • In vitro studies showed that various oxadiazoles exhibit significant cytotoxic effects against multiple cancer cell lines such as PC-3 (prostate), HCT-116 (colon), and ACHN (renal) with IC50 values ranging from 0.67 to 0.87 µM .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth .
Cell LineIC50 Value (µM)Reference
PC-30.67
HCT-1160.80
ACHN0.87

Antimicrobial Activity

Oxadiazole derivatives have also been evaluated for their antimicrobial properties:

  • A study indicated that certain oxadiazoles exhibit strong inhibitory effects against Mycobacterium bovis and other bacterial strains .
  • The binding affinity to bacterial enzymes was assessed through molecular docking studies, indicating promising targets for drug development.

Other Biological Activities

Research has highlighted additional activities such as:

  • Antitubercular Effects : Compounds with similar structural motifs were found to inhibit mycobacterial enoyl reductase (InhA), crucial for fatty acid biosynthesis in bacteria .
  • Neuroprotective Properties : Some derivatives displayed protective effects in neuronal models, suggesting potential applications in neurodegenerative diseases .

Case Studies

  • Study on Anticancer Activity : A comprehensive evaluation involving various synthesized oxadiazoles demonstrated that compounds with specific substitutions showed enhanced activity against breast and colon cancer cell lines compared to standard treatments like doxorubicin .
  • Antimicrobial Evaluation : Research conducted by Dhumal et al. (2016) illustrated that certain oxadiazole derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, outperforming gentamicin in some cases .

Q & A

Q. What are the common synthetic routes for 3-(3-Chlorophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole, and what are the critical reaction steps?

The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation of precursors (e.g., chlorophenyl derivatives with pyridazine-thiol intermediates) under controlled temperature (70–80°C) and pH conditions .
  • Thioether linkage formation via nucleophilic substitution, requiring anhydrous solvents like DMF or THF to prevent hydrolysis .
  • Purification through column chromatography or recrystallization in solvents like ethanol or acetonitrile .
    Key analytical tools include TLC for reaction monitoring and NMR for structural validation .

Q. What spectroscopic and analytical techniques are used to characterize the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and regiochemistry .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-S, C=N stretching) .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., oxadiazole ring conformation) .
  • Elemental Analysis : Validates purity (>95% by combustion analysis) .

Q. What initial biological activity screening methods are employed for this compound?

  • In vitro assays : Cytotoxicity testing (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Enzyme inhibition studies : Targets like kinases or proteases, using fluorescence-based assays .
  • Antimicrobial screening : Disk diffusion or broth microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of the pyridazine-oxadiazole core?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation .
  • Catalyst optimization : Use phase-transfer catalysts (e.g., PEG-400) to improve interfacial reactions .
  • Temperature control : Maintain 70–80°C during cyclization to avoid side products .
    Contradictions in yield data (e.g., 40–70% in similar derivatives) may arise from trace moisture or oxygen; inert atmosphere (N2_2) is critical .

Q. How can spectral data contradictions (e.g., overlapping NMR peaks) be resolved for structural validation?

  • 2D NMR techniques : HSQC and HMBC correlate 1^1H and 13^13C signals to assign complex coupling patterns .
  • Decoupling experiments : Simplify splitting in aromatic regions .
  • Comparative crystallography : Use X-ray structures (e.g., related oxadiazole derivatives) as reference .

Q. What strategies are used to evaluate structure-activity relationships (SAR) for pharmacological applications?

  • Substituent variation : Modify isobutylphenyl or chlorophenyl groups to assess impact on bioactivity .
  • Molecular docking : Predict binding affinity to targets (e.g., EGFR kinase) using AutoDock Vina .
  • Free-Wilson analysis : Quantify contributions of specific moieties to activity .

Q. How should researchers address conflicting bioactivity data across studies?

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-response curves : Use IC50_{50}/EC50_{50} values instead of single-point data .
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., triazolothiadiazoles) .

Q. What computational modeling approaches are suitable for studying its mechanism of action?

  • Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100 ns trajectories .
  • Quantum Mechanics (QM) : Calculate charge distribution in the oxadiazole ring to predict reactivity .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors) for target binding .

Q. What analytical methods ensure compound purity and identity during long-term storage?

  • HPLC-PDA : Monitor degradation products with a C18 column and UV detection (λ = 254 nm) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere .
  • Karl Fischer Titration : Measure residual moisture (<0.1%) to prevent hydrolysis .

Q. How can researchers validate the compound’s stability under experimental conditions (e.g., biological assays)?

  • Stability-indicating assays : Use LC-MS to detect decomposition in PBS or cell media over 24–72 hours .
  • Light exposure tests : Store aliquots in amber vials to assess photodegradation .
  • pH stability profiling : Incubate at pH 2–9 and quantify intact compound via NMR .

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